molecular formula C21H24N2O3 B11707663 N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide

N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide

Cat. No.: B11707663
M. Wt: 352.4 g/mol
InChI Key: OXWUPTPENDSUGU-XDJHFCHBSA-N
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Description

N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide is a complex organic compound with the molecular formula C21H24N2O3 and a molecular weight of 352.437 g/mol . This compound features a unique structure that includes an azepane ring, a furan ring, and a benzamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide typically involves multi-step organic reactions. One common method includes the formation of the azepane ring through Pd/LA-catalyzed decarboxylation, which proceeds under mild conditions and produces CO2 as a byproduct . The furan ring is then introduced through a series of cyclization reactions, and the final benzamide group is attached via amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The azepane ring can be reduced to form piperidine derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The azepane ring and furan ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide stands out due to its unique combination of an azepane ring, furan ring, and benzamide group

Biological Activity

N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide, identified by its CAS number 302822-46-4, is a compound with significant potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An azepane ring
  • A furan moiety
  • A vinyl group
  • A benzamide component

This structural diversity contributes to its biological activity and interaction with various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes involved in inflammatory processes and cancer progression.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory diseases and cancer. The inhibition of COX-2 can lead to reduced prostaglandin synthesis, thereby alleviating inflammation and potentially inhibiting tumor growth .

In Vitro Studies

In vitro assays have demonstrated that this compound has significant cytotoxic effects on various cancer cell lines. Notably, it has shown:

  • Anti-proliferative Effects : The compound exhibited an IC50 value of approximately 1.95 µM against A549 lung cancer cells, indicating potent anti-cancer activity .
  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates in cancer cells, suggesting its potential as an anti-cancer agent .

Pharmacokinetic Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate favorable pharmacokinetic properties for this compound. It displays characteristics similar to established drugs like rucaparib, which is used in cancer therapy .

Case Studies and Clinical Relevance

Several studies have explored the therapeutic potential of this compound:

  • Cancer Research : In a study involving various cell lines, this compound demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
  • Inflammatory Diseases : The compound's ability to inhibit COX enzymes suggests potential use in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases .

Comparative Analysis with Other Compounds

Compound NameIC50 (µM)Target EnzymeActivity Type
This compound1.95COX-2Anti-proliferative
Rucaparib23.88PARP-1Anti-cancer
Compound 11b19.24PARP-1Apoptosis induction

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[(E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C21H24N2O3/c1-16-8-10-17(11-9-16)20(24)22-19(15-18-7-6-14-26-18)21(25)23-12-4-2-3-5-13-23/h6-11,14-15H,2-5,12-13H2,1H3,(H,22,24)/b19-15+

InChI Key

OXWUPTPENDSUGU-XDJHFCHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)N3CCCCCC3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCCCCC3

Origin of Product

United States

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